4'-Chloro-2-thiomorpholinomethyl benzophenone

Descripción general

Descripción

Synthesis Analysis

4’-Chloro-2-thiomorpholinomethyl benzophenone can be synthesized via Friedel-Crafts acylation from toluene and 4-chlorobenzoyl chloride. The reaction yields the desired compound .

Molecular Structure Analysis

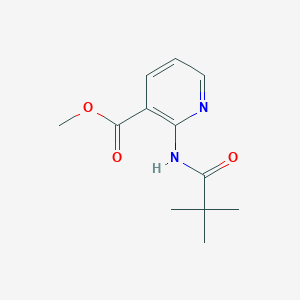

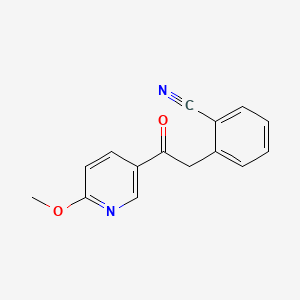

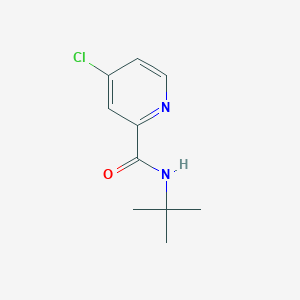

The molecular structure of 4’-Chloro-2-thiomorpholinomethyl benzophenone consists of a benzophenone core with a thiomorpholinomethyl group and a chlorine substituent. The compound’s molecular weight is 331.86 g/mol .

Chemical Reactions Analysis

Upon exposure to UV light, 4’-Chloro-2-thiomorpholinomethyl benzophenone can undergo photoreduction to form its corresponding benzopinacol. This transformation has been confirmed by IR spectroscopy and crystalline H NMR .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

One study details the synthesis of novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrating potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro. These compounds, when administered intraperitoneally, showed significant antitumor activity against malignant ascites caused by intraperitoneal inoculation of P388 cells in mice, indicating potential applications in cancer treatment (Kumazawa et al., 1997).

Photophysical Properties and Applications

Research into the photochemistry of benzophenone (BP) photophores, which share a core structural similarity with 4'-Chloro-2-thiomorpholinomethyl benzophenone, reveals their wide applications in biological chemistry, bioorganic chemistry, and material science. The unique photochemical properties of BP photophores allow for light-directed covalent attachment processes, useful in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. This suggests potential uses of 4'-Chloro-2-thiomorpholinomethyl benzophenone in similar applications, leveraging its photophysical properties (Dormán et al., 2016).

Environmental and Detoxification Applications

Another study focuses on the environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This research underscores the importance of developing cost-effective, high-capacity adsorption methods for water purification, hinting at the potential environmental applications of 4'-Chloro-2-thiomorpholinomethyl benzophenone in detoxifying water contaminants (Zhou et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(4-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYURYYFXMYYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643817 | |

| Record name | (4-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898781-76-5 | |

| Record name | (4-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B1613823.png)

![5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1613825.png)

![5-[(4-Methylpiperazino)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B1613833.png)